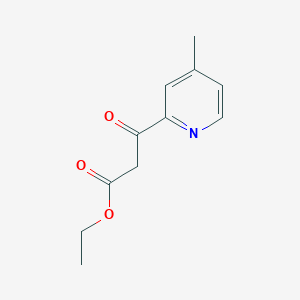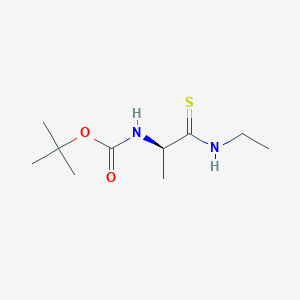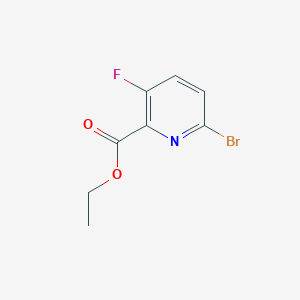
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an ester functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: Halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The pyridine ring can interact with aromatic binding sites in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-yl)-3-oxopropanoate: Lacks the methyl group at the 4-position of the pyridine ring.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate: Contains a chlorine substituent instead of a methyl group.
The presence of the methyl group at the 4-position in this compound can influence its reactivity and interaction with other molecules, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-8(2)4-5-12-9/h4-6H,3,7H2,1-2H3 |
Clé InChI |
NNMAOSBKDDBWIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=NC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)


![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)


![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
